molecular formula C23H24N6 B6452490 6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2322906-63-6

6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452490
CAS No.: 2322906-63-6
M. Wt: 384.5 g/mol
InChI Key: AAQMQEJJYAPKLI-UHFFFAOYSA-N
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Description

6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a piperazine ring substituted with a diphenylmethyl group and a purine ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine or purine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine finds applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: Shares the diphenylmethyl-piperazine structure but lacks the purine ring.

    4-[4-(Diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine: Contains a similar piperazine structure with different ring systems

Uniqueness

6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its combination of a piperazine ring with a diphenylmethyl group and a purine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

6-(4-benzhydrylpiperazin-1-yl)-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-27-17-26-20-22(27)24-16-25-23(20)29-14-12-28(13-15-29)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMQEJJYAPKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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